

N-methoxy-N-methylpentanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-methoxy-N-methylpentanamide**

Cat. No.: **B187248**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129118-11-2

This technical guide provides an in-depth overview of **N-methoxy-N-methylpentanamide**, a member of the Weinreb amide class of compounds. Weinreb amides are valuable intermediates in organic synthesis, particularly in the preparation of ketones and aldehydes. This document consolidates available information on its properties, synthesis, and reactivity, aimed at supporting research and development in the chemical and pharmaceutical sciences.

Chemical Properties and Data

N-methoxy-N-methylpentanamide is a specialty chemical intermediate. While specific, experimentally determined physical properties for this compound are not widely published, data for homologous and related Weinreb amides can provide useful estimations. The fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of **N-methoxy-N-methylpentanamide** and Related Compounds

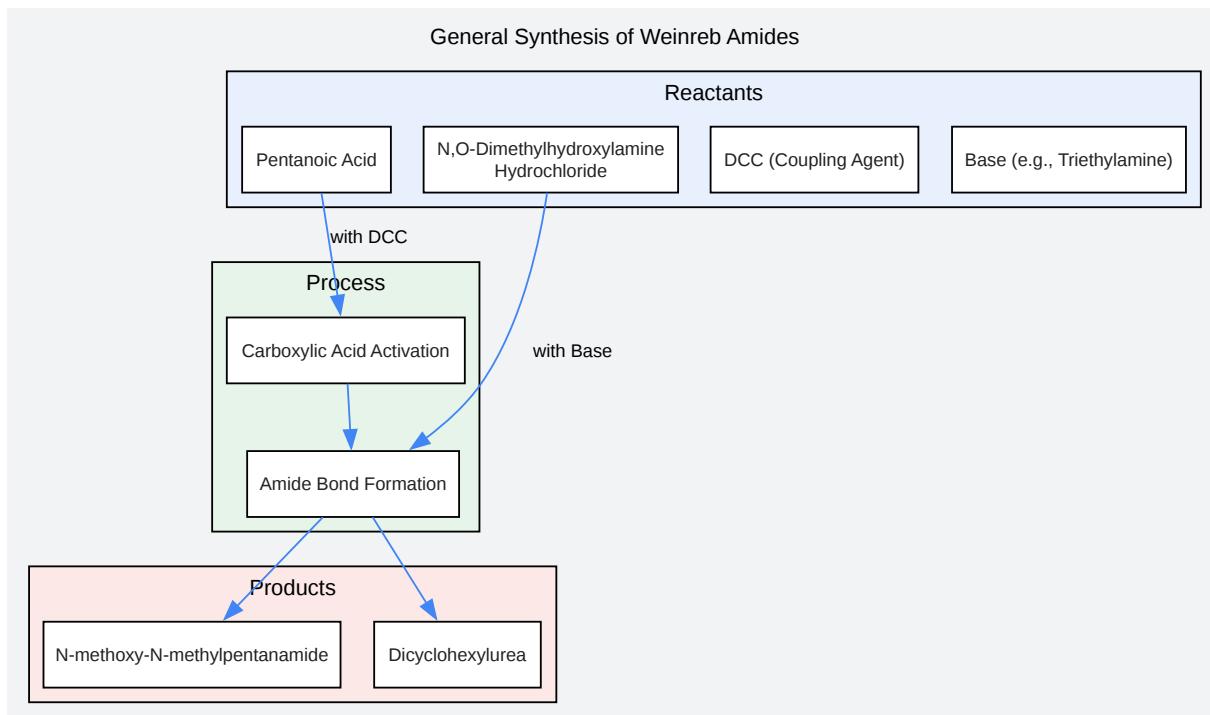
Property	N-methoxy-N-methylpentanamide e	N-methoxy-N-methylacetamide (Analogue)	N-methoxy-N-methylhexanamide (Analogue)
CAS Number	129118-11-2[1][2]	78191-00-1	64214-56-8
Molecular Formula	C ₇ H ₁₅ NO ₂ [1]	C ₄ H ₉ NO ₂	C ₈ H ₁₇ NO ₂
Molecular Weight	145.2 g/mol [1]	103.12 g/mol	159.23 g/mol
Boiling Point	Data not available	152 °C	184-189 °C
Melting Point	Data not available	Data not available	-78 to -82 °C
Density	Data not available	0.97 g/mL at 25 °C	Data not available
Solubility	Data not available	Data not available	Soluble in organic solvents, insoluble in water.

Synthesis of N-methoxy-N-methylpentanamide (Weinreb Amide Synthesis)

The synthesis of **N-methoxy-N-methylpentanamide**, as a Weinreb amide, can be achieved through several established methods. A common and effective route involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.

General Experimental Protocol: Carboxylic Acid Coupling

This protocol describes a general procedure for the synthesis of Weinreb amides from a carboxylic acid and N,O-dimethylhydroxylamine hydrochloride using a coupling agent such as dicyclohexylcarbodiimide (DCC).


Materials:

- Pentanoic acid
- N,O-Dimethylhydroxylamine hydrochloride

- Dicyclohexylcarbodiimide (DCC)
- Triethylamine (or other suitable base)
- Dichloromethane (or other suitable solvent)
- Saturated citric acid solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- To a solution of pentanoic acid in dichloromethane, add N,O-dimethylhydroxylamine hydrochloride and triethylamine.
- Cool the mixture in an ice bath.
- Slowly add a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with saturated citric acid solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **N-methoxy-N-methylpentanamide**.

[Click to download full resolution via product page](#)

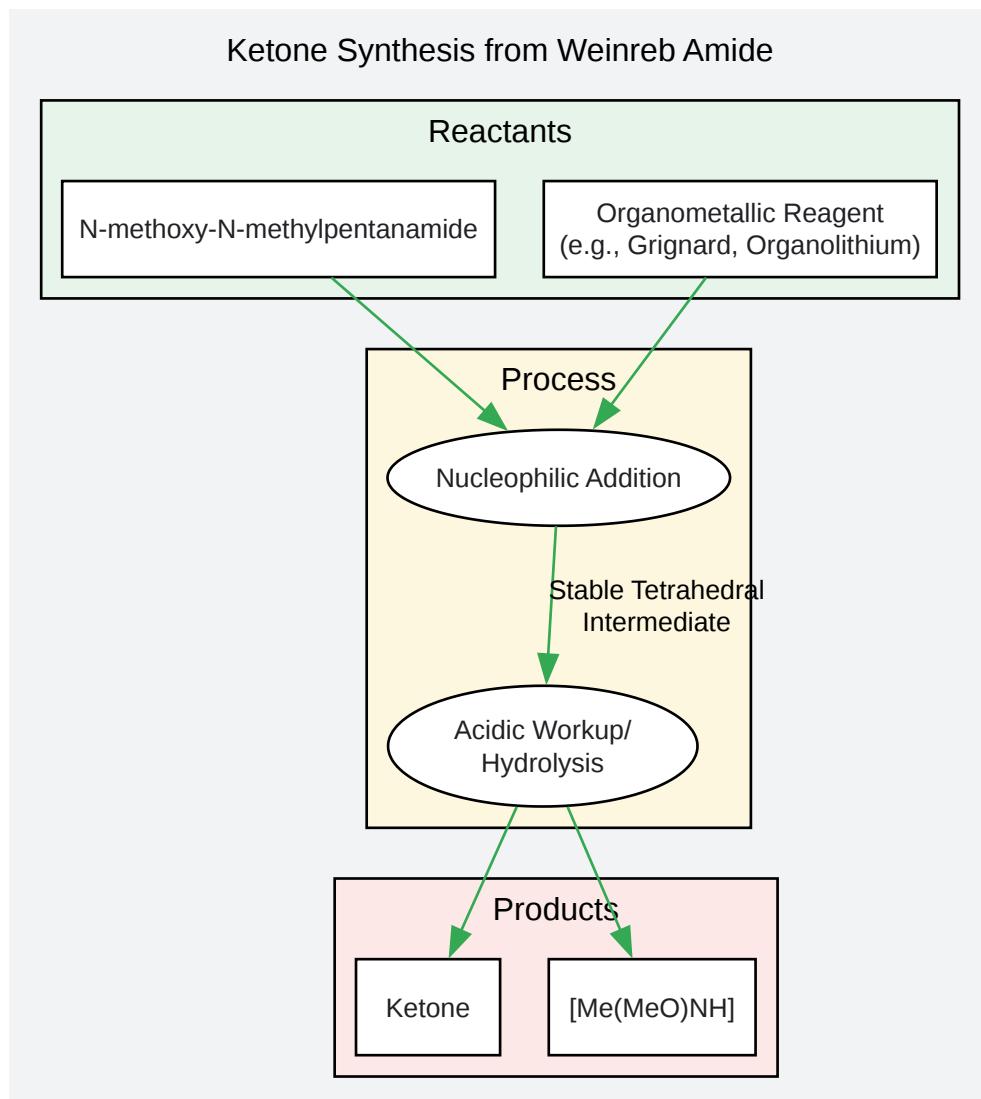
Caption: General workflow for the synthesis of Weinreb amides.

Reactivity and Applications

The primary utility of **N-methoxy-N-methylpentanamide** in organic synthesis lies in its controlled reaction with organometallic reagents to produce ketones. The intermediate formed upon nucleophilic addition is stable and does not typically undergo a second addition, thus avoiding the formation of tertiary alcohols.

General Experimental Protocol: Ketone Synthesis

This protocol outlines the general reaction of a Weinreb amide with a Grignard reagent to yield a ketone.


Materials:

- **N-methoxy-N-methylpentanamide**
- Grignard reagent (e.g., Phenylmagnesium bromide)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether or ethyl acetate
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve **N-methoxy-N-methylpentanamide** in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution in an ice bath.
- Slowly add the Grignard reagent to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 1-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether or ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the corresponding ketone.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [N-methoxy-N-methylpentanamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187248#n-methoxy-n-methylpentanamide-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com